N-1-adamantyl-N'-(2-bromophenyl)urea
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Overview
Description
N-(1-ADAMANTYL)-N’-(2-BROMOPHENYL)UREA is a synthetic organic compound that features both adamantyl and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ADAMANTYL)-N’-(2-BROMOPHENYL)UREA typically involves the reaction of 1-adamantylamine with 2-bromophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-ADAMANTYL)-N’-(2-BROMOPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, forming a phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antiviral or anticancer activities.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-ADAMANTYL)-N’-(2-BROMOPHENYL)UREA would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group is known for its ability to enhance the lipophilicity and stability of compounds, potentially improving their bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ADAMANTYL)-N’-(2-CHLOROPHENYL)UREA
- N-(1-ADAMANTYL)-N’-(2-FLUOROPHENYL)UREA
- N-(1-ADAMANTYL)-N’-(2-IODOPHENYL)UREA
Uniqueness
N-(1-ADAMANTYL)-N’-(2-BROMOPHENYL)UREA is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as halogen bonding. This property can be exploited in the design of new materials or drugs with enhanced performance.
Properties
Molecular Formula |
C17H21BrN2O |
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Molecular Weight |
349.3 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-(2-bromophenyl)urea |
InChI |
InChI=1S/C17H21BrN2O/c18-14-3-1-2-4-15(14)19-16(21)20-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H2,19,20,21) |
InChI Key |
YAVHBZRBLWAECZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=CC=C4Br |
Origin of Product |
United States |
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